Enzymatic Selectivity: Potent Lipoxygenase Inhibition vs. Other Targets
9-Thiabicyclo[3.3.1]nonan-3-one is reported to be a potent lipoxygenase inhibitor, while showing lesser inhibition of cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase [1]. This selectivity profile is a key differentiator from non-specific anti-inflammatory agents.
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | Potent inhibitor of lipoxygenase; inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase 'to a lesser extent' |
| Comparator Or Baseline | Non-selective anti-inflammatory drugs (e.g., certain NSAIDs) which typically inhibit cyclooxygenase more potently. |
| Quantified Difference | Qualitative statement of higher potency for lipoxygenase relative to other enzymes, but no specific IC50 values provided in this source. |
| Conditions | Enzymatic assays; specific conditions not detailed in this source. |
Why This Matters
This selective inhibition of the lipoxygenase pathway suggests a potentially different therapeutic profile and side-effect liability compared to traditional COX inhibitors, making it a specific tool for studying the lipoxygenase pathway.
- [1] Medical University of Lublin, MeSH Concept: 9-Thiabicyclo[3.3.1]nonan-3-one. View Source
